An In-Depth Technical Guide to 4-Hydroxymandelonitrile: Chemical Properties, Biological Significance, and Hazards
An In-Depth Technical Guide to 4-Hydroxymandelonitrile: Chemical Properties, Biological Significance, and Hazards
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxymandelonitrile, a cyanohydrin of significant interest, holds a pivotal position at the intersection of plant biochemistry and synthetic organic chemistry. As the aglycone of the cyanogenic glycoside dhurrin, it is a key intermediate in the chemical defense mechanisms of numerous plant species, most notably sorghum (Sorghum bicolor).[1][2] Beyond its natural role, this bifunctional molecule, possessing both a hydroxyl and a nitrile group, serves as a valuable chiral building block in the synthesis of various fine chemicals and pharmaceuticals.
This guide provides a comprehensive overview of the chemical and physical properties of 4-hydroxymandelonitrile, its biological synthesis and degradation, associated hazards and safety protocols, and detailed methodologies for its enzymatic synthesis and analysis.
Chemical and Physical Properties
4-Hydroxymandelonitrile, with the IUPAC name 2-hydroxy-2-(4-hydroxyphenyl)acetonitrile, is a cyanohydrin formed from the formal addition of hydrogen cyanide to 4-hydroxybenzaldehyde.[3] Its core structure consists of a hydroxyphenyl group attached to a carbon atom that is bonded to both a hydroxyl group and a nitrile group.
Table 1: Physicochemical Properties of 4-Hydroxymandelonitrile
| Property | Value | Source |
| Molecular Formula | C₈H₇NO₂ | [3] |
| Molecular Weight | 149.15 g/mol | [3] |
| Appearance | White to orange to green powder/crystal | |
| Melting Point | 96.0 to 103.0 °C | |
| Boiling Point | Data not readily available (decomposes) | |
| Water Solubility (Predicted) | 8.37 g/L | |
| pKa (Strongest Acidic) | 9.46 (Predicted) | |
| CAS Number | 13093-65-7 | [3] |
Spectroscopic Data
The structural elucidation of 4-hydroxymandelonitrile relies on standard spectroscopic techniques. While a complete, publicly available annotated set of spectra is not readily found in a single source, the expected spectral characteristics can be inferred from the analysis of its functional groups and data for structurally similar compounds.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methine proton, and the hydroxyl protons. The aromatic protons on the para-substituted ring would likely appear as two doublets. The methine proton, adjacent to the hydroxyl and nitrile groups, would be a singlet. The chemical shifts of the hydroxyl protons (both phenolic and alcoholic) can be broad and variable depending on the solvent and concentration.[4][5]
¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for the aromatic carbons, the methine carbon, and the nitrile carbon. The carbon of the nitrile group typically appears in the 115-125 ppm range. The methine carbon, bonded to two electronegative atoms (oxygen and the nitrile nitrogen), will be shifted downfield. The aromatic carbons will have characteristic shifts for a 1,4-disubstituted benzene ring.[6][7]
Infrared (IR) Spectroscopy: The IR spectrum of 4-hydroxymandelonitrile will be characterized by several key absorption bands. A broad band in the region of 3200-3600 cm⁻¹ is expected for the O-H stretching vibrations of the hydroxyl groups. The C≡N stretching of the nitrile group will give a sharp, medium-intensity peak around 2220-2260 cm⁻¹. Aromatic C-H stretching will appear just above 3000 cm⁻¹, while C-H stretching from the methine group will be just below 3000 cm⁻¹. The C=C stretching of the aromatic ring will be observed in the 1500-1600 cm⁻¹ region.[8][9][10][11]
Mass Spectrometry (MS): In mass spectrometry, the molecular ion peak (M+) would be observed at m/z 149. Common fragmentation patterns would involve the loss of the nitrile group (CN, 26 Da) or the hydrogen cyanide molecule (HCN, 27 Da). Cleavage of the bond between the methine carbon and the aromatic ring could also occur.[12][13][14]
Biological Significance: The Dhurrin Pathway
In plants like sorghum, 4-hydroxymandelonitrile is a central, albeit transient, intermediate in the biosynthesis and catabolism of the cyanogenic glycoside dhurrin.[1][2] This pathway is a classic example of a two-component chemical defense system, where the toxic compound is released only upon tissue damage.
Dhurrin Biosynthesis
The synthesis of dhurrin from the amino acid L-tyrosine is a multi-step process catalyzed by a metabolon, a complex of enzymes associated with the endoplasmic reticulum.[15] This spatial arrangement facilitates the channeling of reactive intermediates.
-
L-Tyrosine is converted to p-hydroxyphenylacetaldehyde oxime by the enzyme CYP79A1 .[1]
-
p-hydroxyphenylacetaldehyde oxime is then converted to 4-hydroxymandelonitrile by CYP71E1 .[1]
-
Finally, UGT85B1 , a UDP-glucosyltransferase, glycosylates 4-hydroxymandelonitrile to form dhurrin .[1][16]
Dhurrin is then stored in the plant's vacuoles, primarily in the epidermis.[17][18]
Dhurrin Catabolism and Cyanide Release
When the plant tissue is damaged, for instance by an herbivore, the stored dhurrin comes into contact with catabolic enzymes located in different cellular compartments, leading to the rapid release of toxic hydrogen cyanide (HCN).[1][18]
-
Dhurrin is hydrolyzed by dhurrinase , a β-glucosidase, to release glucose and 4-hydroxymandelonitrile .[1][17]
-
4-Hydroxymandelonitrile , which is unstable, is then decomposed by hydroxynitrile lyase (HNL) into 4-hydroxybenzaldehyde and hydrogen cyanide (HCN) .[1][17]
This compartmentalization of the substrate (dhurrin) and the catabolic enzymes is a crucial aspect of this defense mechanism, preventing autotoxicity in the intact plant.[18]
Caption: Biosynthesis and catabolism of dhurrin, highlighting the role of 4-hydroxymandelonitrile.
Hazards and Safety
4-Hydroxymandelonitrile is a hazardous substance and must be handled with appropriate safety precautions. Its toxicity is primarily associated with its potential to release hydrogen cyanide.
GHS Hazard Classification: [3]
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.
-
Acute Toxicity, Dermal (Category 4): Harmful in contact with skin.
-
Skin Irritation (Category 2): Causes skin irritation.
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.
-
Specific target organ toxicity - single exposure (Category 3), Respiratory system: May cause respiratory irritation.
Table 2: Hazard and Precautionary Statements
| Code | Statement |
| H302 | Harmful if swallowed |
| H312 | Harmful in contact with skin |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection |
| P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |
Toxicity Data: While specific LD50 data for 4-hydroxymandelonitrile is not readily available in the searched literature, the toxicity of aliphatic nitriles is often linked to the metabolic release of cyanide.[19] Therefore, it should be treated with the same level of caution as other cyanohydrins.
Handling and Storage
-
Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed.
Experimental Protocols
Enzymatic Synthesis of (R)-4-Hydroxymandelonitrile
The enantioselective synthesis of (R)-4-hydroxymandelonitrile can be achieved using (R)-selective hydroxynitrile lyases (HNLs), such as the one from Prunus amygdalus.[20] The following is a general protocol adapted from literature procedures.[20][21][22][23]
Materials:
-
4-Hydroxybenzaldehyde
-
Potassium cyanide (KCN) or stabilized hydrogen cyanide (HCN) solution (EXTREME CAUTION: Highly toxic)
-
(R)-selective Hydroxynitrile Lyase (e.g., from Prunus amygdalus)
-
Citrate buffer (e.g., 0.1 M, pH 4.0-5.5)
-
Organic solvent (e.g., methyl tert-butyl ether - MTBE) for biphasic systems or extraction
-
Ethyl acetate for extraction
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Reaction vessel with stirring capability
-
Analytical equipment (Chiral HPLC or GC)
Procedure:
-
Reaction Setup:
-
For a biphasic system, prepare an aqueous buffer phase (e.g., citrate buffer, pH 5.5) and an organic phase (e.g., MTBE).[20]
-
Dissolve the 4-hydroxybenzaldehyde in the organic phase.
-
Dissolve the hydroxynitrile lyase in the aqueous buffer.
-
-
Reaction Initiation:
-
Combine the aqueous and organic phases in the reaction vessel and begin vigorous stirring.
-
Slowly add the cyanide source (e.g., an aqueous solution of KCN) to the reaction mixture. The cyanide will partition into the organic phase and react.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by taking small aliquots from the organic phase at regular intervals.
-
Analyze the aliquots by chiral HPLC or GC to determine the conversion of the starting material and the enantiomeric excess of the product.
-
-
Work-up and Purification:
-
Once the reaction is complete, separate the organic and aqueous layers.
-
Extract the aqueous layer with ethyl acetate to recover any remaining product.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and remove the solvent under reduced pressure to obtain the crude 4-hydroxymandelonitrile.
-
If necessary, the product can be further purified by column chromatography on silica gel.
-
Caption: General workflow for the enzymatic synthesis of (R)-4-hydroxymandelonitrile.
Conclusion
4-Hydroxymandelonitrile is a molecule of considerable scientific importance, bridging the gap between natural product chemistry and synthetic applications. Its role in the intricate dhurrin metabolic pathway in plants showcases an elegant example of chemical defense. For synthetic chemists, its value as a chiral precursor is significant. A thorough understanding of its chemical properties, biological functions, and associated hazards is paramount for its safe and effective use in research and development. The methodologies outlined in this guide provide a foundation for the synthesis and study of this versatile cyanohydrin.
References
-
Azzouz-Olden, F., et al. (2020). Synthesis and degradation of dhurrin. ResearchGate. [Link]
-
Jeong, G., et al. (2020). Prediction of Dhurrin Metabolism by Transcriptome and Metabolome Analyses in Sorghum. Plants (Basel), 9(10), 1388. [Link]
-
O'Donnell, N., et al. (2024). Dhurrin in Sorghum: Biosynthesis, Regulation, Biological Function and Challenges for Animal Production. Plants (Basel), 13(16), 2263. [Link]
-
Nielsen, K. A., et al. (2025). Dhurrin: a potential endogenous nitrogen turnover source for early seedling growth in sorghum. Frontiers in Plant Science. [Link]
-
Jeong, G., et al. (2020). Dhurrin biosynthesis and degradation pathways. ResearchGate. [Link]
-
Thayer, S. S., & Conn, E. E. (1981). Subcellular Localization of Dhurrin β-Glucosidase and Hydroxynitrile Lyase in the Mesophyll Cells of Sorghum Leaf Blades. Plant Physiology, 67(4), 617–622. [Link]
-
Kristensen, C., et al. (2005). Metabolon formation in dhurrin biosynthesis. Phytochemistry, 66(11), 1251–1260. [Link]
-
Hayes, C. M., et al. (2021). Regulation of dhurrin pathway gene expression during Sorghum bicolor development. bioRxiv. [Link]
-
Kojima, M., et al. (1979). Tissue Distributions of Dhurrin and of Enzymes Involved in Its Metabolism in Leaves of Sorghum bicolor. Plant Physiology, 63(6), 1022–1028. [Link]
-
van Heeswijk, W. A. R., et al. (2002). Development of (R)-4-hydroxymandelonitrile synthesis in an aqueous-organic biphasic stirred tank batch reactor. Biotechnology and Bioengineering, 80(3), 325–334. [Link]
-
van Oeveren, A., et al. (2014). Enzymatic cascade flow synthesis of protected mandelonitrile derivatives. Organic & Biomolecular Chemistry, 12(35), 6829–6835. [Link]
-
Govindaraju, V., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129–153. [Link]
-
Zagan, J., et al. (2023). Identification of ¹⁸O-labelled 4-HMA in human cells. ResearchGate. [Link]
-
ResearchGate. (n.d.). 1H-Chemical Shifts and Selected 1H, 1H-Coupling Constants. ResearchGate. [Link]
-
ResearchGate. (n.d.). Synthesis of (R)-mandelonitrile using different enzyme loadings. ResearchGate. [Link]
-
PubChem. (n.d.). alpha,4-Dihydroxybenzeneacetonitrile. PubChem. [Link]
-
LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. LibreTexts. [Link]
-
MassBank of North America. (n.d.). Spectrum FiehnHILIC000102 for 4-Hydroxymandelonitrile. MassBank of North America. [Link]
-
Chemguide. (n.d.). mass spectra - fragmentation patterns. Chemguide. [Link]
-
Maricopa Open Digital Press. (n.d.). IR Absorption Bands and NMR. Maricopa Open Digital Press. [Link]
-
Maricopa Open Digital Press. (n.d.). IR Spectrum and Characteristic Absorption Bands. Maricopa Open Digital Press. [Link]
-
NPTEL. (n.d.). 13C NMR spectroscopy • Chemical shift. NPTEL. [Link]
-
InTechOpen. (2016). Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. InTechOpen. [Link]
-
ResearchGate. (n.d.). 13C NMR spectral data of compounds 1, 4A, 10-13 and 15 (CDCI,. &values). ResearchGate. [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shifts. Oregon State University. [Link]
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]
-
Iowa State University. (n.d.). NMR Coupling Constants. Chemical Instrumentation Facility. [Link]
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]
-
UCLA Chemistry & Biochemistry. (n.d.). IR Absorption Table. WebSpectra. [Link]
-
Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Department of Chemistry and Biochemistry. [Link]
-
Rose-Hulman Institute of Technology. (n.d.). IR Absorption Bands and NMR. Rose-Hulman Institute of Technology. [Link]
-
Human Metabolome Database. (2013). (S)-4-Hydroxymandelonitrile. HMDB. [Link]
-
PubChem. (n.d.). Dhurrin. PubChem. [Link]
-
LibreTexts Chemistry. (2023). Interpreting C-13 NMR Spectra. LibreTexts. [Link]
-
National Center for Biotechnology Information. (n.d.). Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals. NCBI Bookshelf. [Link]
-
ACD/Labs. (2025). 1H–1H Coupling in Proton NMR. ACD/Labs. [Link]
Sources
- 1. Prediction of Dhurrin Metabolism by Transcriptome and Metabolome Analyses in Sorghum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dhurrin in Sorghum: Biosynthesis, Regulation, Biological Function and Challenges for Animal Production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alpha,4-Dihydroxybenzeneacetonitrile | C8H7NO2 | CID 166768 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. uanlch.vscht.cz [uanlch.vscht.cz]
- 9. IR Absorption Table [webspectra.chem.ucla.edu]
- 10. eng.uc.edu [eng.uc.edu]
- 11. rose-hulman.edu [rose-hulman.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. baarslab.wordpress.ncsu.edu [baarslab.wordpress.ncsu.edu]
- 15. Metabolon formation in dhurrin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Subcellular Localization of Dhurrin β-Glucosidase and Hydroxynitrile Lyase in the Mesophyll Cells of Sorghum Leaf Blades - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Tissue Distributions of Dhurrin and of Enzymes Involved in Its Metabolism in Leaves of Sorghum bicolor - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Development of (R)-4-hydroxymandelonitrile synthesis in an aqueous-organic biphasic stirred tank batch reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. rsc.org [rsc.org]
